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Cat. No.: B1581927 Get Quote

Introduction

1-Phenyl-1-pentyne (CAS No: 4250-81-1, Molecular Formula: C₁₁H₁₂, Molecular Weight:

144.21 g/mol ) is an internal alkyne characterized by the presence of a phenyl group and a

propyl group attached to the carbon-carbon triple bond.[1][2][3] This guide provides a detailed

overview of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). The information presented is intended for

researchers and professionals in the fields of chemistry and drug development, offering a

comprehensive resource for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. For 1-phenyl-1-pentyne, both ¹H (proton) and ¹³C NMR provide key insights into its

molecular framework. The spectra are typically recorded in a deuterated solvent, such as

deuterochloroform (CDCl₃).[4]

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 1-phenyl-1-pentyne exhibits characteristic signals for both the

aromatic protons of the phenyl ring and the aliphatic protons of the pentynyl group.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.40 - 7.45 Multiplet 2H
ortho-Protons of

Phenyl Ring

~7.25 - 7.35 Multiplet 3H
meta & para-Protons

of Phenyl Ring

~2.40 Triplet 2H
-C≡C-CH₂-

(Propargylic Protons)

~1.65 Sextet 2H -CH₂-CH₂-CH₃

~1.05 Triplet 3H -CH₂-CH₃

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule. The sp-hybridized carbons of the alkyne typically resonate in the range of 70-100

ppm.[5]

Chemical Shift (δ) ppm Assignment

~131.6 para-Carbon of Phenyl Ring

~128.3 ortho/meta-Carbons of Phenyl Ring

~127.8 ortho/meta-Carbons of Phenyl Ring

~123.5 ipso-Carbon of Phenyl Ring

~91.5 C-C≡C-Ph

~80.5 C-C≡C-Ph

~22.5 -C≡C-CH₂-

~21.3 -CH₂-CH₂-CH₃

~13.6 -CH₂-CH₃

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://learn.openochem.org/learn/nmr-ir-uv-and-ms/hnmr/alkynes-nmr
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581927?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 1-phenyl-1-pentyne is characterized by the absorption bands corresponding to the carbon-

carbon triple bond and the aromatic ring.

Wavenumber (cm⁻¹) Intensity Assignment of Vibration

~3050 - 3100 Medium Aromatic C-H Stretch

~2850 - 2980 Medium Aliphatic C-H Stretch

~2230 Weak-Medium
C≡C Stretch (Internal Alkyne)

[6][7]

~1600, 1490, 1450 Medium-Strong Aromatic C=C Ring Stretch

~750, 690 Strong
C-H Bending (Monosubstituted

Benzene)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 1-phenyl-1-pentyne, the molecular ion peak and characteristic fragment

ions are observed.

m/z (Mass-to-Charge
Ratio)

Relative Intensity Assignment

144 High Molecular Ion [M]⁺[1][8]

129 Moderate [M - CH₃]⁺

115 High [M - C₂H₅]⁺[8]

91 Moderate Tropylium Ion [C₇H₇]⁺

Experimental Protocols
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Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic

data.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-25 mg of 1-phenyl-1-pentyne in 0.6-0.7 mL

of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal

standard.[9]

Tube Loading: Transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample

height is adequate for the spectrometer, typically around 4-5 cm.[9]

Instrument Setup: Place the NMR tube into the spectrometer's probe.

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃.

Perform shimming to optimize the magnetic field homogeneity and improve spectral

resolution.

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C

NMR, a proton-decoupled sequence is typically used to obtain singlets for each unique

carbon, with a sufficient number of scans to achieve a good signal-to-noise ratio.[10]

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum

and reference both spectra to the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol (Attenuated Total Reflectance
- ATR)

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

Record a background spectrum of the empty ATR accessory.

Sample Application: Place a small drop of neat 1-phenyl-1-pentyne directly onto the ATR

crystal.

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

Collect the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹).
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Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to generate the final transmittance or absorbance spectrum.

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after

the measurement.

Mass Spectrometry Protocol (Electron Ionization - EI)
Sample Introduction: Introduce a dilute solution of 1-phenyl-1-pentyne (e.g., in methanol or

dichloromethane) into the mass spectrometer, often via a gas chromatography (GC-MS)

system for separation and purification.[11]

Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation.[12]

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer

(e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

Detection: Ions are detected, and their abundance is recorded, generating a mass spectrum

that plots relative intensity versus m/z.

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the

fragmentation pattern to gain structural information and confirm the identity of the compound.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of an organic compound like 1-phenyl-1-pentyne.
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Caption: Workflow for the spectroscopic characterization of 1-Phenyl-1-pentyne.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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